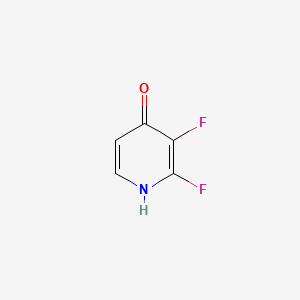

2,3-Difluoropyridin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

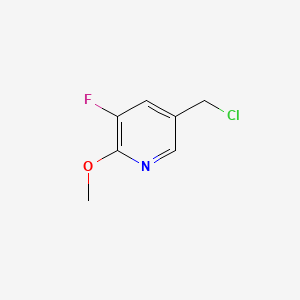

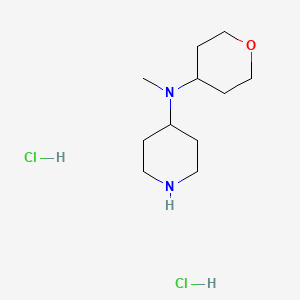

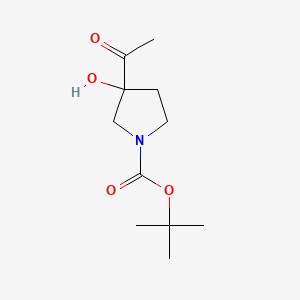

2,3-Difluoropyridin-4-ol is a chemical compound with the molecular formula C5H3F2NO . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of fluorinated pyridines like 2,3-Difluoropyridin-4-ol has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 2,3-Difluoropyridin-4-ol is analyzed using quantum-chemical computational calculations . Spectroscopic, electronic, Mulliken population analysis, and molecular electrostatic potential surface (MESP) calculations are carried out to gain deeper insights .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Physical And Chemical Properties Analysis

Fluoropyridines, including 2,3-Difluoropyridin-4-ol, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique

Regiochemically Flexible Substitutions in Halopyridines

- Study Context : The use of 2,3-Difluoropyridin-4-ol and related compounds, such as 2,4-Difluoropyridine, in regiochemically flexible substitutions is significant. These compounds react exclusively at the 4-position under halogen displacement, but the introduction of a trialkylsilyl group can reverse this selectivity, leading to substitutions at other positions, including the nitrogen-neighboring position after removal of the silyl group (Schlosser, Bobbio, & Rausis, 2005).

Application in Organic Light-Emitting Diodes (OLEDs)

- Study Context : 2,3-Difluoropyridin-4-ol derivatives, specifically 2,4-difluoro)phenylpyridine, play a crucial role in the electronic structures, injection and transport properties, absorption, and phosphorescence mechanisms of blue-emitting Ir(III) complexes used as emitters in OLEDs. These compounds help evaluate the injection abilities of holes and electrons into such complexes, influencing the efficiency and performance of OLED devices (Li et al., 2009).

Regioexhaustive Substitution in Halopyridines

- Study Context : The concept of "regioexhaustive substitution" applied to 2,3-Difluoropyridin-4-ol allows for regioselective metalation and subsequent carboxylation at various positions, generating a range of fluorinated pyridinecarboxylic acids. This method enhances the versatility in the functionalization of such compounds (Bobbio & Schlosser, 2005).

Matrix Isolation and Spectroscopy in Nitrenes

- Study Context : 2,3-Difluoropyridin-4-ol derivatives, like 3,5-difluoropyridyl-2,4,6-trinitrene, have been studied using matrix isolation and electron paramagnetic resonance (EPR) spectroscopy. This research provides insights into the electronic and magnetic properties of matrix-isolated nitrenes, which are important for understanding the behaviors of these compounds at molecular levels (Chapyshev et al., 2008).

Structural Analysis using Fourier Transform Microwave Spectroscopy

- Study Context : The ground state rotational spectra of various difluoropyridines, including 2,3-Difluoropyridin-4-ol, were investigated to determine their molecular structures and electronic environment surrounding the nitrogen atom. Such analyses are crucial for understanding the structural and electronic characteristics of these compounds (Dijk, Sun, & Wijngaarden, 2012).

Safety And Hazards

Orientations Futures

The future directions for 2,3-Difluoropyridin-4-ol and similar compounds involve the development of fluorinated chemicals. Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .

Propriétés

IUPAC Name |

2,3-difluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEUCTQDSCGXLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733785 |

Source

|

| Record name | 2,3-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoropyridin-4-ol | |

CAS RN |

1227579-00-1 |

Source

|

| Record name | 2,3-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)